molecular formula C21H33N3O2 B2666301 1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine CAS No. 2034479-37-1

1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine

Cat. No.: B2666301
CAS No.: 2034479-37-1
M. Wt: 359.514
InChI Key: NAHQQVUXSVZMBO-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate alkylating agents.

    Introduction of the oxan-4-yl group: This step involves the reaction of the piperazine derivative with oxan-4-yl halides under basic conditions.

    Attachment of the 3-methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with 3-methoxyphenyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyphenyl)piperazine: Lacks the oxan-4-yl group.

    4-[1-(oxan-4-yl)piperidin-4-yl]piperazine: Lacks the 3-methoxyphenyl group.

    1-(3-chlorophenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine is unique due to the presence of both the 3-methoxyphenyl and oxan-4-yl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-25-21-4-2-3-20(17-21)24-13-11-23(12-14-24)18-5-9-22(10-6-18)19-7-15-26-16-8-19/h2-4,17-19H,5-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHQQVUXSVZMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)C4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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